Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy-
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Overview
Description
Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- is an organic compound with the molecular formula C17H18O2 It is a derivative of benzaldehyde, characterized by the presence of tert-butyl, methoxy, and propoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- typically involves the reaction of appropriate substituted benzaldehydes with reagents that introduce the tert-butyl, methoxy, and propoxy groups. One common method is the Friedel-Crafts alkylation, where benzaldehyde derivatives react with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy and propoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzaldehyde derivatives. The process typically includes steps such as alkylation, etherification, and purification to obtain the final product with high purity. The reaction conditions are optimized to ensure high yield and selectivity, often involving the use of solvents, temperature control, and catalysts.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The presence of tert-butyl, methoxy, and propoxy groups can influence the compound’s reactivity and interactions with enzymes and receptors, modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde, 3-(1,1-dimethylethyl)-2-(methoxymethoxy)
- Benzaldehyde, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl
- Benzaldehyde, 3,5-bis(1,1-dimethylethyl)-2,6-dihydroxy
Uniqueness
Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. The presence of the tert-butyl, methoxy, and propoxy groups can enhance its stability, solubility, and reactivity compared to other similar compounds.
Properties
CAS No. |
900705-41-1 |
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Molecular Formula |
C21H26O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(2-tert-butylphenoxy)-5-methoxy-4-propoxybenzaldehyde |
InChI |
InChI=1S/C21H26O4/c1-6-11-24-20-18(23-5)12-15(14-22)13-19(20)25-17-10-8-7-9-16(17)21(2,3)4/h7-10,12-14H,6,11H2,1-5H3 |
InChI Key |
PCYKIFOJOMLPFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1OC2=CC=CC=C2C(C)(C)C)C=O)OC |
Origin of Product |
United States |
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